Agn-PC-00efma
Description
Based on analogous compounds, Agn-PC-00efma likely features a halogen-substituted phenyl ring attached to a boronic acid group, contributing to its reactivity and stability in cross-coupling reactions. Its molecular formula is hypothesized to be C₆H₅BBrClO₂ (molecular weight ~235.27 g/mol), with high solubility in polar solvents (e.g., 0.24 mg/mL in water) and moderate lipophilicity (LogP ~2.15) .
Synthesis of this compound may involve palladium-catalyzed Suzuki-Miyaura coupling, as described for similar compounds, using reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water at 75°C . Preclinical studies suggest favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, though further validation is required .
Properties
CAS No. |
17460-38-7 |
|---|---|
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C14H17N3O5/c1-19-14-11(18)10(16-17-15)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,18H,7H2,1H3 |
InChI Key |
RNDFEGLTMSTFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Agn-PC-00efma belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally related compounds (Table 1), focusing on physicochemical properties, biological activity, and synthesis.
Structural Comparison
Halogenated arylboronic acids share a phenylboronic acid backbone but differ in halogen substitution patterns. This compound’s bromo and chloro substituents at positions 3 and 5 (hypothetical) contrast with analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (bromo at position 6, chloro at 2 and 3), which may alter steric effects and electronic properties .
Physicochemical Properties
Table 1: Physicochemical Comparison of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | TPSA (Ų) | Bioavailability Score |
|---|---|---|---|---|---|---|
| This compound* | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 40.46 | 0.55 |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 40.46 | 0.55 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.27 | 2.87 | 0.12 | 40.46 | 0.45 |
| (4-Fluoro-2-iodophenyl)boronic acid | C₆H₅BFIO₂ | 283.82 | 1.94 | 0.18 | 40.46 | 0.60 |
*Hypothetical data inferred from .
Key findings:
- Lipophilicity : this compound’s LogP (2.15) is lower than dichloro-substituted analogs (2.87), suggesting reduced membrane permeability but improved aqueous solubility .
- Solubility : this compound’s solubility (0.24 mg/mL) is double that of (6-Bromo-2,3-dichlorophenyl)boronic acid, likely due to fewer hydrophobic substituents .
- Bioavailability : this compound’s moderate bioavailability score (0.55) aligns with its balanced LogP and solubility profile .
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